molecular formula C20H22ClN3O2S B2811635 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine CAS No. 860610-74-8

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine

Cat. No.: B2811635
CAS No.: 860610-74-8
M. Wt: 403.93
InChI Key: XXZLQFNDBCYEDQ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine is a sophisticated synthetic quinazolinone derivative designed for medicinal chemistry and pharmaceutical research. This compound is of significant interest for constructing novel molecular entities with potential bioactivity. The quinazolinone core is a privileged scaffold in drug discovery, known for its ability to interact with a range of biological targets . The specific substitution pattern on this molecule is strategically chosen to enhance its research value; the 6,7-dimethoxy groups are common features in bioactive molecules that can influence binding affinity and pharmacokinetic properties , while the 2-(propylsulfanyl) and 3-(2-chlorobenzyl) side chains provide a versatile handle for further chemical derivatization and for probing hydrophobic interactions within enzyme active sites . Researchers can utilize this compound as a key intermediate in the synthesis of more complex heterocyclic systems, including various fused 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives, which are known to exhibit a broad spectrum of pharmacological activities . Preliminary investigations into analogous quinazolin-4(3H)-one derivatives have demonstrated moderate to good in vitro antibacterial activities against strains such as Escherichia coli and Staphylococcus aureus . Furthermore, the structural features of this compound suggest potential for application in early-stage discovery programs targeting other therapeutic areas, making it a valuable tool for conducting structure-activity relationship (SAR) studies and for the development of new therapeutic agents.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propylsulfanylquinazolin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-4-9-27-20-23-16-11-18(26-3)17(25-2)10-14(16)19(22)24(20)12-13-7-5-6-8-15(13)21/h5-8,10-11,22H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZLQFNDBCYEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(propylsulfanyl)-4(3H)-quinazolinimine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-(propylsulfanyl)quinazolin-4-imine. Its molecular formula is C20H22ClN3O2SC_{20}H_{22}ClN_3O_2S, with a molecular weight of approximately 393.92 g/mol. The synthesis typically involves multi-step organic reactions, starting from 2-aminobenzamide and employing various reagents under reflux conditions.

Synthetic Route Overview:

  • Starting Material: 2-aminobenzamide
  • Key Reagents: Formic acid, acetic anhydride
  • Conditions: Reflux at elevated temperatures

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The unique structure allows it to bind to active or allosteric sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.4Inhibition of cell migration

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antitumor Activity in Vivo

A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to the control group. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation, confirming its antitumor efficacy.

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms involved in the anticancer activity of this compound. It was found to downregulate the expression of Bcl-2 and upregulate Bax, promoting apoptosis in cancer cells.

Q & A

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Use amber vials under nitrogen at -20°C.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solid samples.
  • Monitoring : Perform stability-indicating HPLC every 6 months .

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